N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide, also known as MPCCA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been extensively studied for its potential use in various applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is complex and not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in disease progression. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and physiological effects:
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its potent activity against various diseases, its neuroprotective properties, and its ability to improve cognitive function. However, the limitations of using N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide in lab experiments include its complex synthesis process, its limited availability, and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide. One direction is to further investigate its mechanism of action and its potential use as a neuroprotective agent. Another direction is to study its potential use in drug discovery and development for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to optimize the synthesis process of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide and to improve its availability for research purposes.
Synthesis Methods
The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide involves several steps, including the reaction of 1-methyl-4-piperidinemethanol with 2-phenylethyl isocyanate to form the intermediate, which is then further reacted with cyclohexene-1-carboxylic acid to obtain the final product. The synthesis of N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide is a complex process that requires careful attention to detail to ensure the purity and quality of the compound.
Scientific Research Applications
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has been extensively studied for its potential use in drug discovery and development. It has been shown to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O/c1-23-15-12-20(13-16-23)18-24(17-14-19-8-4-2-5-9-19)22(25)21-10-6-3-7-11-21/h2-6,8-9,20-21H,7,10-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAYBUDUCUKNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)C3CCC=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.